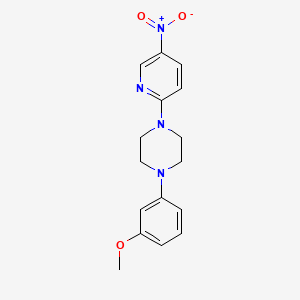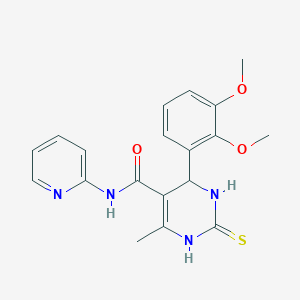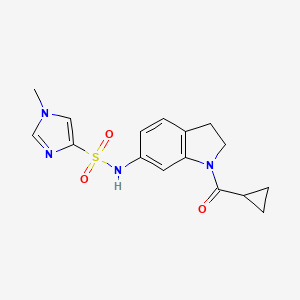
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine, also known as MNPP, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. MNPP belongs to the class of piperazine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
科学研究应用
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has also shown promising antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
作用机制
The exact mechanism of action of 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is not fully understood. However, it has been suggested that 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine may exert its biological effects by modulating the activity of various signaling pathways involved in inflammation, pain, and tumor growth. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has also been found to activate the apoptotic pathway and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species and lipid peroxidation in animal models of inflammation. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in the liver and kidney. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has been found to reduce the levels of glucose, cholesterol, and triglycerides in the serum of diabetic rats.
实验室实验的优点和局限性
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in animal models of inflammation, pain, and cancer. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine is also stable and can be stored for long periods without degradation. However, 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its biological effects. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine may also have potential toxicity, and its safety profile needs to be evaluated before its use in humans.
未来方向
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has several potential future directions for scientific research. It can be further studied for its anti-inflammatory and analgesic effects in animal models of pain and inflammation. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can also be evaluated for its antitumor activity in vivo and in clinical trials. Further studies are needed to elucidate the mechanism of action of 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine and its potential toxicity. 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can also be modified to improve its potency and selectivity for specific biological targets. Overall, 1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine has shown promising results in scientific research and has the potential to be developed into a therapeutic agent for various diseases.
合成方法
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine can be synthesized using a multistep process involving the reaction of 2-(3-methoxyphenyl)ethylamine with 2,5-dichloropyridine, followed by nitration and reduction. The final product is obtained as a yellow solid with a melting point of 165-167°C.
属性
IUPAC Name |
1-(3-methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-15-4-2-3-13(11-15)18-7-9-19(10-8-18)16-6-5-14(12-17-16)20(21)22/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFRYYWOTKPYMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-4-(5-nitropyridin-2-yl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazine](/img/structure/B2903491.png)
![N-[[6-(Difluoromethoxy)-1,3-benzodioxol-5-yl]methyl]-N-methylbut-2-ynamide](/img/structure/B2903492.png)

![N-{2-[1-(furan-2-carbonyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2903499.png)
![2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(2,4-dichlorophenyl)ethanone](/img/structure/B2903501.png)
![1-(Naphthalen-1-ylmethyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2903502.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutan-1-one](/img/structure/B2903506.png)

![5-bromo-N-[2-(4-carbamoylpiperidin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2903509.png)
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B2903510.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2903511.png)
![N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2903513.png)
![1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2903514.png)